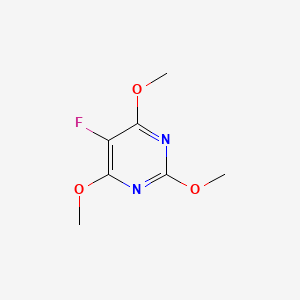

5-Fluoro-2,4,6-trimethoxypyrimidine

Overview

Description

5-Fluoro-2,4,6-trimethoxypyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4,6-trimethoxypyrimidine typically involves the fluorination of 2,4,6-trimethoxypyrimidine. One common method is the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C), followed by fluorination using appropriate fluorinating agents .

Industrial Production Methods: Industrial production methods for fluorinated pyrimidines often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,4,6-trimethoxypyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl derivatives.

Common Reagents and Conditions:

Fluorinating Agents: Used for introducing the fluorine atom.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Fluoro-2,4,6-trimethoxypyrimidine has several applications in scientific research:

Medicinal Chemistry: Used in the development of anticancer agents and other pharmaceuticals due to its enhanced biological activity.

Biological Studies: Employed in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and DNA/RNA interactions.

Industrial Applications: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4,6-trimethoxypyrimidine involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase, leading to disrupted DNA replication and cell death.

DNA/RNA Interactions: The fluorine atom enhances the compound’s ability to interact with nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

5-Fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.

2,4,6-Trimethoxypyrimidine: The non-fluorinated parent compound.

5-Fluoro-2,4-dimethoxypyrimidine: A related compound with two methoxy groups

Uniqueness: 5-Fluoro-2,4,6-trimethoxypyrimidine is unique due to the presence of both fluorine and three methoxy groups, which enhance its biological activity and stability compared to other similar compounds. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Biological Activity

5-Fluoro-2,4,6-trimethoxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes available research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has the molecular formula C_7H_10F_N_2O_3 and is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring, along with three methoxy groups at the 2, 4, and 6 positions. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Thymidylate Synthase (TS) : Similar to other fluorinated pyrimidines like 5-fluorouracil (5-FU), it is believed that this compound acts as a TS inhibitor. TS is crucial for DNA synthesis and repair; thus, its inhibition can lead to reduced proliferation of cancer cells .

- Anti-inflammatory Activity : Recent studies have shown that pyrimidine derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. The IC50 values for related compounds suggest that modifications in the pyrimidine structure can enhance anti-inflammatory effects .

Table 1: Biological Activity Overview

| Activity Type | Target | Mechanism | Reference |

|---|---|---|---|

| Anti-cancer | Thymidylate Synthase | Inhibition | |

| Anti-inflammatory | COX-2 | Enzyme inhibition | |

| FGFR4 Inhibition | FGFR4 Kinase | Selective inhibition |

Case Studies and Research Findings

- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For instance, it showed significant inhibition in hepatocellular carcinoma (HCC) models, indicating its potential as a therapeutic agent in oncology .

- Structure-Activity Relationship (SAR) : Research on related compounds has elucidated the importance of fluorine substitution and methoxy groups in enhancing biological activity. The presence of these groups appears to contribute to improved binding affinity to target enzymes like TS and FGFR4 .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Results indicate a promising therapeutic window with minimal toxicity compared to traditional chemotherapeutics .

Properties

IUPAC Name |

5-fluoro-2,4,6-trimethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKGZGJNOOEACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20775783 | |

| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-90-9 | |

| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.